molecular formula C8H6F4 B1390589 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene CAS No. 81577-08-4

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene

Cat. No. B1390589
CAS RN: 81577-08-4
M. Wt: 178.13 g/mol
InChI Key: XEMUQSFXYQZZSO-UHFFFAOYSA-N
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Description

“1-Fluoro-3-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the CAS Number: 81577-08-4. It has a molecular weight of 178.13 . The IUPAC name for this compound is 1-fluoro-3-(2,2,2-trifluoroethyl)benzene .


Molecular Structure Analysis

The molecular structure of “1-Fluoro-3-(2,2,2-trifluoroethyl)benzene” can be represented by the linear formula C8H6F4 . The InChI code for this compound is 1S/C8H6F4/c9-7-3-1-2-6(4-7)5-8(10,11)12/h1-4H,5H2 .

Scientific Research Applications

Photophysical Processes

  • Gas Phase Photophysical Processes : Research by Al-ani (1973) explored the photophysical processes of 1-fluoro-3-(2,2,2-trifluoroethyl)benzene in the gas phase. This study revealed that variations in exciting wavelengths significantly influenced fluorescence yields in these compounds, contributing to our understanding of their photophysical behavior (Al-ani, 1973).

Fluorescence Spectra and Quenching

  • Fluorescence Spectra and Singlet State Emission : A separate study by Al-ani (1973) investigated the fluorescence spectra and quenching of singlet state emission in fluoro(trifluoromethyl)benzenes, including 1-fluoro-3-(2,2,2-trifluoroethyl)benzene. The findings contribute to the knowledge of fluorescence characteristics and potential applications in spectroscopy (Al-ani, 1973).

Synthesis and Nucleophilic Substitution

  • Synthesis and Substitution Patterns : Ajenjo et al. (2016) described the synthesis of related fluoro-nitro-benzenes and their nucleophilic aromatic substitution, highlighting the chemical versatility and potential for creating novel derivatives of fluoroethylbenzenes (Ajenjo et al., 2016).

Aromatic Nucleophilic Substitution Reactions

  • Formation of Fluoroalkoxy Benzenes : Research by Gupton et al. (1982, 1983) focused on the formation of fluoroalkoxy benzenes, emphasizing the importance of these reactions in producing fluorinated compounds with applications in various fields such as pharmaceuticals and pesticides (Gupton et al., 1982), (Gupton et al., 1983).

Fluorination Processes

  • Fluorination of Aromatic Compounds : The fluorination process of 1,3-bis-(trifluoromethyl)benzene, a compound related to 1-fluoro-3-(2,2,2-trifluoroethyl)benzene, was studied by Parsons (1972). This research contributes to the understanding of how fluorination affects chemical structures and potential applications in material science (Parsons, 1972).

Safety And Hazards

The safety information available indicates that “1-Fluoro-3-(2,2,2-trifluoroethyl)benzene” may be an irritant . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

1-fluoro-3-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c9-7-3-1-2-6(4-7)5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMUQSFXYQZZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276416
Record name 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-(2,2,2-trifluoroethyl)benzene

CAS RN

81577-08-4
Record name 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81577-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IG Zenkevich, AA Makarov, EV Eliseenkov - Journal of Analytical …, 2007 - Springer
The gas-chromatographic retention of a series of fluoroalkylarenes on the standard nonpolar polydimethylsiloxane stationary phase OV-101 was characterized, and the retention …
Number of citations: 5 link.springer.com

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